BAY1143269

MNK1 selectivity MNK2 sparing kinase isoform selectivity

BAY1143269 (BAY is a potent, selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MKNK1, also known as MNK1). It was identified through high-throughput screening and lead optimization by Bayer Pharma AG and has progressed to Phase I clinical evaluation in combination with intravenous docetaxel for advanced solid tumors (NCT02439346).

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1191583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1143269
SynonymsBAY1143269;  BAY 1143269;  BAY-1143269.; Unknown
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1143269: A Selective MKNK1 (MNK1) Kinase Inhibitor with Demonstrated Anti-Angiogenic Activity and In Vivo Tumor Growth Suppression


BAY1143269 (BAY 1143269) is a potent, selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MKNK1, also known as MNK1) [1]. It was identified through high-throughput screening and lead optimization by Bayer Pharma AG and has progressed to Phase I clinical evaluation in combination with intravenous docetaxel for advanced solid tumors (NCT02439346) . The compound exerts its anti-cancer effects by inhibiting MNK1-mediated phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at Ser209, thereby downregulating oncogenic protein synthesis, suppressing epithelial-mesenchymal transition (EMT), and inducing apoptosis [1]. Notably, BAY1143269 has also been characterized as an angiogenesis inhibitor in glioblastoma models, a property not reported for other clinical-stage MNK inhibitors [2].

Why MNK1 Inhibitors Cannot Be Interchanged: The Functional Consequences of Isoform Selectivity, Kinome Profiling, and Tissue-Specific Pharmacodynamics for BAY1143269


MNK1 inhibitors are not functionally interchangeable because they differ substantially in three critical procurement-relevant dimensions: (i) MNK1 versus MNK2 isoform selectivity ratios, which dictate the spectrum of downstream translational targets affected; (ii) kinome-wide selectivity, which determines off-target liability; and (iii) tissue-specific pharmacodynamic responses, including angiogenesis inhibition, which is uniquely characterized for BAY1143269 . For example, eFT508 (tomivosertib) potently inhibits both MNK1 and MNK2 with near-equipotent IC50 values of 1–2 nM [1], whereas BAY1143269 exhibits a 22.6-fold selectivity window for MNK1 over MNK2 (IC50 40 nM vs. 904 nM) . Since MNK1 and MNK2 have non-redundant roles in translational control and stress responses, substituting a dual MNK1/2 inhibitor for a MNK1-selective inhibitor alters the biological outcome and preclinical interpretation. The quantitative evidence below establishes precisely where BAY1143269 occupies a distinct position within the MNK inhibitor landscape.

BAY1143269 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


MNK1 Isoform Selectivity: BAY1143269 Exhibits 22.6-Fold Discrimination Against MNK2, Contrasting with the Equipotent Dual Inhibition Profile of eFT508

BAY1143269 is a MNK1-selective inhibitor with an enzyme IC50 of 40 nM against MNK1 (at 2 mM ATP) versus an IC50 of 904 nM against MNK2, yielding a selectivity ratio of 22.6-fold . In direct contrast, the clinical-stage comparator eFT508 (tomivosertib) inhibits both MNK1 and MNK2 with near-identical potency, reporting IC50 values of 1–2 nM against each isoform [1]. The earlier tool compound CGP 57380 also inhibits MNK1 but with far weaker potency (IC50 2.2 μM, approximately 55-fold less potent than BAY1143269) and demonstrates no activity against MNK2 [2]. ETC-206, another clinical-stage MNK inhibitor, is nearly equipotent against both isoforms (MNK1 IC50 64 nM, MNK2 IC50 86 nM) [3]. BAY1143269 is therefore the only clinical-stage MNK1 inhibitor with pronounced isoform selectivity in favor of MNK1.

MNK1 selectivity MNK2 sparing kinase isoform selectivity translational control

Kinome-Wide Selectivity: BAY1143269 Hits Only 4 of 395 Kinases, with the Nearest Off-Target PIM1 at 13-Fold Lower Potency than MNK1

In a panel of 395 wild-type kinases, BAY1143269 demonstrated binding to only 4 kinases beyond MNK1, establishing a highly restricted off-target profile . The most prominent off-target was PIM1, with an IC50 of 518 nM—approximately 13-fold weaker than its MNK1 IC50 of 40 nM . By comparison, the early-generation MNK1 inhibitor cercosporamide (a natural product) inhibits MNK2 with greater potency (IC50 11 nM) than MNK1 (IC50 116 nM) and also potently inhibits JAK3 (IC50 31 nM), reflecting substantially broader polypharmacology [1]. The clinical compound eFT508 shows off-target activity against DRAK1 (82% inhibition, IC50 131 nM) and CLK4 (60% inhibition, IC50 787 nM) [2]. BAY1143269 therefore provides the narrowest kinome interaction footprint of the clinically evaluated MNK inhibitors for which full kinome data are publicly available.

kinome selectivity off-target profiling PIM1 kinase panel screen

Anti-Angiogenic Activity in Glioblastoma: BAY1143269 Uniquely Demonstrates Suppression of Tumor Angiogenesis in Patient-Derived Microvascular Endothelial Models

BAY1143269 is the only MNK inhibitor for which anti-angiogenic activity has been experimentally demonstrated using patient-derived glioblastoma microvascular endothelial cells (GMECs) [1]. In these models, BAY1143269 inhibited capillary network formation, particularly at the early stage of tubular structure formation, suppressed GMEC migration and proliferation, and induced apoptosis [1]. In glioblastoma xenograft tumors, oral BAY1143269 treatment significantly reduced levels of phosphorylated eIF4E (p-eIF4E), the microvascular endothelial marker CD31, and vascular endothelial growth factor (VEGF) in tumor tissue, with significant tumor growth reduction and no observed toxicity [1]. No comparable anti-angiogenic profiling has been reported for eFT508, ETC-206, or CGP 57380 in patient-derived glioblastoma vascular models. While eFT508 has shown reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in other contexts [2], its effects on tumor angiogenesis markers (CD31, VEGF) remain uncharacterized.

angiogenesis inhibition glioblastoma VEGF suppression microvascular endothelial cells CD31

In Vivo Monotherapy Efficacy in Patient-Derived NSCLC Xenografts with Chemotherapy Combination Producing Delayed Tumor Regrowth After Treatment Cessation

BAY1143269 demonstrated significant monotherapy efficacy in patient-derived non-small cell lung cancer (NSCLC) xenograft models at oral doses of 200 mg/kg (mice) and 70 mg/kg (rats) once daily [1]. Critically, when combined with standard-of-care chemotherapy, BAY1143269 produced additive efficacy leading to partial response (Lu7558, A549 models), stable disease (Lu7187, Lu7166), or a significant delay in tumor regrowth versus chemotherapy alone after treatment cessation (Lu7558) [1][2]. This tumor regrowth delay after treatment stop is a clinically meaningful endpoint that distinguishes BAY1143269 from tool compounds such as CGP 57380, for which only in vitro or cell-line xenograft data exist without patient-derived model validation [3]. eFT508 has been evaluated in multiple clinical trials but its published preclinical efficacy datasets lack the combination chemotherapy plus regrowth-delay paradigm reported for BAY1143269 [4].

patient-derived xenograft NSCLC tumor regrowth delay chemotherapy combination docetaxel

Clinical Development Strategy: BAY1143269 Is Evaluated in a Chemotherapy Combination Paradigm Distinct from the Immuno-Oncology Combinations Pursued for eFT508

BAY1143269 entered a Phase I dose-escalation and expansion trial (NCT02439346; Bayer Study 17450) specifically designed to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and recommended Phase II dose (RP2D) of oral BAY1143269 given alone or in combination with intravenous docetaxel in subjects with advanced solid tumors . The trial enrolled approximately 15 subjects across multiple centers and evaluated endpoints including Cmax, AUC(0-24), and tumor response by RECIST v1.1 . In contrast, eFT508 has been primarily pursued in combination with immunotherapeutic agents such as the anti-PD-L1 antibody avelumab (NCT03258398) and PD-1/PD-L1 inhibitors (NCT03616834) [1]. The chemotherapy combination strategy of BAY1143269 targets a mechanistically distinct clinical niche—the taxane-based backbone—where MNK1 inhibition has been proposed to overcome resistance mechanisms to standard chemotherapy [2]. Although the BAY1143269 trial was terminated, the clinical rationale and preclinical dataset supporting chemotherapy combination differentiate its translational positioning from that of eFT508.

Phase I clinical trial docetaxel combination advanced solid tumors clinical trial design MKNK1 inhibitor

Recommended Research and Procurement Applications for BAY1143269 Based on Quantifiable Differentiation Evidence


MNK1-Specific Translational Control Studies Requiring Isoform Selectivity Without MNK2 Confounding

Investigators seeking to dissect MNK1-specific biology in translational control, particularly the eIF4E phosphorylation axis, should select BAY1143269 over eFT508 or ETC-206. With a 22.6-fold selectivity for MNK1 (IC50 40 nM) over MNK2 (IC50 904 nM), BAY1143269 enables MNK1-selective pharmacological intervention at concentrations that spare MNK2, whereas eFT508 inhibits both isoforms equipotently at 1–2 nM . This is critical because MNK1 and MNK2 double-knockout mice are viable and show no adverse phenotype, suggesting that pan-MNK inhibition may mask isoform-specific functions [1]. BAY1143269 is the only clinical-stage MNK inhibitor providing this isoform discrimination window, supported by published kinome profiling confirming only 4 off-target hits among 395 kinases .

Anti-Angiogenic Glioblastoma and Tumor Vascular Biology Research Programs

For research programs focused on tumor angiogenesis, particularly in glioblastoma, BAY1143269 is the only MNK inhibitor with published evidence of anti-angiogenic activity in patient-derived glioblastoma microvascular endothelial cells (GMECs) [2]. The compound has been shown to inhibit capillary network formation, suppress GMEC migration and proliferation, induce apoptosis, and reduce p-eIF4E, CD31, and VEGF levels in tumor xenografts [2]. No comparable anti-angiogenic characterization exists for eFT508, ETC-206, or CGP 57380. The glioblastoma-specific dataset, including significant tumor growth reduction without toxicity in orally treated mice, provides experimental protocols and endpoint references that are directly transferable to ongoing angiogenesis research [2].

Preclinical Chemotherapy Combination Studies Aiming to Demonstrate Tumor Regrowth Delay After Treatment Cessation

BAY1143269 is the evidence-supported choice for preclinical programs designed to evaluate MNK1 inhibition as a strategy to delay tumor regrowth following chemotherapy. In patient-derived NSCLC xenograft models (Lu7558, A549, Lu7187, Lu7166), BAY1143269 combined with standard-of-care chemotherapy produced partial responses and stable disease, and critically, a significant delay in tumor regrowth after treatment cessation in the Lu7558 model [3]. This regrowth-delay endpoint, which directly informs durability of response in clinical settings, has not been reported for any other MNK inhibitor [3]. Investigators designing combination therapy experiments with taxanes or other chemotherapeutics can reference the established dosing regimens (200 mg/kg QD PO in mice, 70 mg/kg QD PO in rats) from published BAY1143269 studies [3].

Translational Development of MNK1-Targeted Combination Regimens with Taxane Chemotherapy Backbones

BAY1143269 is the only MNK1 inhibitor to have entered clinical evaluation in combination with a taxane (docetaxel), providing a clinical pharmacokinetic and safety dataset that, although derived from a terminated Phase I trial (NCT02439346), offers dose-escalation parameters, PK endpoints (Cmax, AUC(0-24)), and MTD determination methodology directly relevant to translational oncology researchers . In contrast, eFT508 clinical programs have focused on immunotherapy combinations (avelumab, anti-PD-1/PD-L1) [4]. For drug development teams building a clinical case for MNK1 inhibition in chemotherapy-resistant solid tumors, the existing BAY1143269 clinical trial data and the underlying preclinical chemotherapy combination evidence provide a more congruent translational package than that available for eFT508 or ETC-206 .

Quote Request

Request a Quote for BAY1143269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.